molecular formula C15H22ClNS B3006346 N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride CAS No. 51717-61-4

N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride

Cat. No. B3006346
CAS RN: 51717-61-4
M. Wt: 283.86
InChI Key: YPGCXDLUSFGBEG-UHFFFAOYSA-N
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Description

The compound N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into similar adamantane derivatives and their properties, which can be used to infer some aspects of the compound . Adamantane derivatives are known for their psychotropic activity and their interaction with central dopaminergic neuromediator systems . The structural variations in adamantane derivatives, such as the substitution at the bridging position, can significantly affect their biological activity and potency .

Synthesis Analysis

The synthesis of adamantane derivatives typically involves the use of adamantanone as a precursor, which can be obtained through the oxidation of adamantane . The target compounds, such as N-(adamant-2-yl)aniline derivatives, are synthesized using the Leuckart reaction, which involves boiling adamantanone with substituted anilines in a formic acid medium. The resulting formyl derivatives are then subjected to acid hydrolysis to obtain the desired compounds . This method could potentially be adapted for the synthesis of N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride by using the appropriate thienylmethylamine as the starting material.

Molecular Structure Analysis

The molecular structure and electronic properties of adamantane derivatives are often characterized using spectroscopic methods and quantum chemical calculations . For instance, the dimer optimizations of molecules like 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine have been calculated using density functional theory (DFT) with various functionals . These studies help in understanding the structural stabilities and consistencies of the molecules, as well as their intermolecular interactions, which are crucial for their biological activity.

Chemical Reactions Analysis

Adamantane derivatives can participate in various chemical reactions, depending on their functional groups. The presence of an amino group, for example, can lead to the formation of hydrogen bonds, which are significant for the stabilization of crystal structures . The nature of noncovalent interactions in these compounds can be quantitatively assessed using crystallographic analysis and quantum theory of atoms-in-molecules (QTAIM) . Such analyses are essential for understanding the reactivity and interaction of adamantane derivatives with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. Vibrational spectroscopy can provide insights into the vibrational states of these molecules, which are indicative of their stability and reactivity . The adamantane and thiophene parts within the molecule contribute to its vibrational characteristics, and the presence of multiple hydrogen bonds can be revealed both experimentally and computationally . These properties are important for the potential application of adamantane derivatives as antibacterial agents or in other therapeutic areas.

Scientific Research Applications

Quantum Theory of Atoms-in-Molecules Analysis

Research by El-Emam et al. (2020) investigated adamantane-1,3,4-thiadiazole hybrid derivatives, which included structures related to N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride. They focused on analyzing intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach, providing insights into the nature of noncovalent interactions in such compounds (El-Emam et al., 2020).

Synthesis of β-Aminoketones

Makarova et al. (2002) explored the synthesis of β-Aminoketones in the adamantane series, which is closely related to the compound . Their work involved the Mannich reaction and provided insights into the chemical synthesis processes relevant to similar adamantane derivatives (Makarova et al., 2002).

Neuroprotective Agents Development

Joubert et al. (2011) synthesized a series of fluorescent heterocyclic adamantane amines, aiming to develop novel fluorescent ligands for neurological assays. These derivatives showed multifunctional neuroprotective activity, highlighting the potential medical applications of such adamantane derivatives (Joubert et al., 2011).

Adamantane in Supramolecular Constructs

The research by Sankaralingam and Palaniandavar (2014) on diiron(III) complexes with adamantane-based ligands revealed the importance of adamantane in catalyzing hydroxylation of alkanes. This study illustrates the role of adamantane derivatives in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).

Antibacterial Activity

Krylov et al. (2016) identified an impurity in rimantadine hydrochloride, a compound structurally similar to N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride, and assessed its antibacterial activity. This highlights the potential antimicrobial applications of related adamantane derivatives (Krylov et al., 2016).

Molecular Docking and Chemotherapeutic Potential

Al-Wahaibi et al. (2019) conducted a study on the molecular structure and electronic properties of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine. Their research included a molecular docking study, indicating the potential chemotherapeutic applications of such molecules (Al-Wahaibi et al., 2019).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NS.ClH/c1-2-14(17-3-1)10-16-15-7-11-4-12(8-15)6-13(5-11)9-15;/h1-3,11-13,16H,4-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCXDLUSFGBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride

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